molecular formula C18H19F3N4O3 B2367549 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1170878-74-6

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2367549
CAS No.: 1170878-74-6
M. Wt: 396.37
InChI Key: QRVGFILDJZWYFZ-UHFFFAOYSA-N
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Description

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound featuring a pyrazole ring with a trifluoromethyl phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound can be approached through a multi-step process involving the formation of the pyrazole core, followed by functionalization The initial step may involve the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds

Industrial Production Methods: Industrial-scale production likely follows similar synthetic routes but may involve optimization for yield and purity. Techniques such as continuous flow reactors and advanced purification methods ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various reactions, including:

  • Oxidation: Introduction of additional functional groups through controlled oxidation.

  • Reduction: Reducing specific moieties to alter the compound's properties.

  • Substitution: Replacing functional groups to modify its activity.

Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Conditions vary but often involve controlled temperatures and inert atmospheres.

Major Products: The reaction products depend on the reagents and conditions used, often resulting in derivatives with altered functional groups or modified structures enhancing specific properties.

Scientific Research Applications

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide finds use in:

  • Chemistry: Serving as a building block for more complex molecules, it aids in the synthesis of novel compounds.

  • Biology: Acting as a potential pharmacophore in drug discovery, it interacts with biological targets for therapeutic applications.

  • Medicine: Investigated for its potential anti-inflammatory, anti-cancer, or anti-viral properties.

  • Industry: Utilized in materials science for the development of new polymers or as an additive to enhance material properties.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets. It may inhibit enzymes or receptors, disrupting particular pathways:

  • Molecular Targets: Enzymes like kinases, receptors involved in signaling pathways, etc.

  • Pathways: Inhibiting critical pathways in disease processes, such as inflammation or cell proliferation.

Comparison with Similar Compounds

When compared to other similar compounds, 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide exhibits unique properties:

  • Similar Compounds: Other pyrazole derivatives, trifluoromethyl-substituted amides, etc.

  • Uniqueness: Its combination of functional groups contributes to its distinct pharmacological profile and reactivity patterns, potentially offering advantages in specific applications over its counterparts.

This compound's complexity and versatility highlight its significance in ongoing scientific and industrial research. Intrigued by anything specific? Let's delve deeper.

Properties

IUPAC Name

2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3/c1-12-10-15(17(27)24-6-8-28-9-7-24)23-25(12)11-16(26)22-14-4-2-13(3-5-14)18(19,20)21/h2-5,10H,6-9,11H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVGFILDJZWYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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